2-Amino-5-methylnicotinic acid

Description

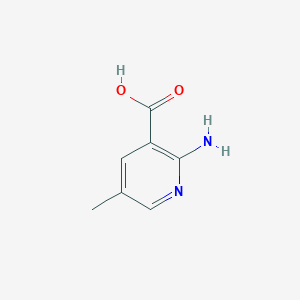

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUDNRSFBWZFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609341 | |

| Record name | 2-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532440-94-1 | |

| Record name | 2-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-methylnicotinic Acid (CAS: 532440-94-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylnicotinic acid, with the CAS number 532440-94-1, is a substituted pyridine carboxylic acid. Nicotinic acid (niacin or vitamin B3) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While the specific biological functions and pharmacological profile of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a summary of the available technical data and a theoretical framework for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that detailed experimental data such as melting point, solubility, and pKa are not consistently reported in the public domain. The information presented is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 532440-94-1 | Multiple Chemical Suppliers |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |

| Synonyms | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |

| Physical Form | Solid | |

| Solubility | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| pKa | Not specified in available literature | N/A |

Synthesis

Hypothetical Synthetic Workflow

A potential synthetic pathway could involve the multi-step conversion of a readily available starting material, such as a substituted pyridine. A possible, though unconfirmed, route is outlined below. This workflow is theoretical and would require experimental optimization.

Disclaimer: The above workflow is a theoretical representation based on general organic chemistry principles for the synthesis of similar molecules. It has not been experimentally validated for this specific compound according to the available literature. Researchers should consult specialized synthetic chemistry literature and perform appropriate reaction discovery and optimization.

Spectral Data

Detailed and interpreted spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers may possess this data but do not typically publish it. Researchers who purchase this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information regarding the biological activity, pharmacological targets, or associated signaling pathways for this compound (CAS 532440-94-1).

While nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and as precursors for coenzymes like NAD, and substituted aminopyridines can act as kinase inhibitors or channel modulators, no such studies have been published for this specific molecule.

General amino acid sensing pathways, such as the mTORC1 and GCN2 pathways, are crucial in cellular responses to nutrient availability.[2][3][4] However, there is no direct evidence to suggest that this compound interacts with these pathways.

Due to the lack of information on its biological activity, no signaling pathway diagrams or experimental protocols for biological assays can be provided at this time.

Conclusion and Future Directions

This compound is a research chemical with a currently limited publicly available dataset. The information provided in this guide summarizes the known chemical properties. The full potential of this molecule in drug discovery and development remains to be explored.

Future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Full characterization of its physicochemical properties, including solubility and pKa.

-

Comprehensive spectral analysis to establish a reference for future studies.

-

Screening for biological activity across a range of relevant targets (e.g., kinases, GPCRs, enzymes involved in metabolic pathways).

-

If activity is identified, subsequent investigation into its mechanism of action and involvement in cellular signaling pathways.

This foundational work is necessary to unlock the potential of this compound for scientific and therapeutic applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rapt.com [rapt.com]

2-Amino-5-methylnicotinic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the physicochemical properties of 2-Amino-5-methylnicotinic acid, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 532440-94-1 | [1][2] |

| InChI | 1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| SMILES | Cc1cnc(N)c(c1)C(O)=O |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on the biological context and research application. As such, generalized protocols are not provided. Researchers are encouraged to consult peer-reviewed literature for specific methodologies related to their field of inquiry.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

Figure 1. A diagram showing the relationship between the chemical compound and its molecular formula and weight.

References

An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Amino-5-methylnicotinic acid (CAS: 532440-94-1) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and leverages data from closely related analogs, such as 5-methylnicotinic acid and other substituted nicotinic acids, to offer a predictive and comparative technical resource. All data presented for analogs should be considered illustrative.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound and a Key Analog

| Property | This compound | 5-Methylnicotinic Acid (Analog) |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₇NO₂ |

| Molecular Weight | 152.15 g/mol [1] | 137.14 g/mol |

| CAS Number | 532440-94-1 | 3222-49-9 |

| Appearance | Solid | White to off-white crystalline solid |

| Melting Point | Data not available | 210-212 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Sparingly soluble in water |

| pKa | Data not available | Data not available |

Spectroscopic and Analytical Data (Predictive Analysis)

Direct spectroscopic data for this compound is not available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amino group protons. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon, aromatic carbons of the pyridine ring (with distinct shifts for carbons attached to the amino, methyl, and carboxylic acid groups), and the methyl carbon. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C/C=N stretching of the pyridine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (152.15 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements of the pyridine ring. |

| UV-Vis | Absorption maxima in the UV region are expected due to the aromatic pyridine ring system. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as 2-amino-6-methylnicotinic acid.

Illustrative Synthesis of a 2-Aminonicotinic Acid Derivative

The following protocol is based on the synthesis of 2-amino-6-methylnicotinic acid and is provided as a representative example.

Workflow for the Synthesis of a 2-Aminonicotinic Acid Derivative

Caption: Illustrative workflow for the synthesis of a 2-aminonicotinic acid derivative.

Detailed Methodology (Adapted from a related synthesis):

-

Reaction Setup: In a high-pressure autoclave, combine the starting material (e.g., a substituted 2-chloronicotinonitrile) with a concentrated aqueous ammonia solution.

-

Reaction Conditions: Seal the autoclave and heat the mixture to a specified temperature (e.g., 170°C) for several hours with stirring.

-

Work-up: After cooling the reactor to room temperature, carefully vent any residual ammonia pressure. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.

-

Hydrolysis: Add a solution of a strong base, such as potassium hydroxide, to the reaction mixture and heat under reflux for several hours to ensure complete hydrolysis of any intermediate nitrile and amide functionalities.

-

Isolation: Cool the reaction mixture to room temperature and, in a fume hood, carefully acidify with a mineral acid (e.g., 4N HCl) to a pH of 4-5. This will cause the product to precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product. The purity can be assessed by techniques such as HPLC and melting point analysis.

Biological Activity and Signaling Pathways

The biological activities of many nicotinic acid derivatives have been explored, revealing their potential as therapeutic agents. For instance, some derivatives exhibit antitumor and antibiotic properties.[2] Nicotinic acid itself is a well-known lipid-lowering agent that interacts with the G protein-coupled receptor HM74A, which can, in turn, enhance the arachidonic acid signaling pathway.

While the specific biological targets and signaling pathways of this compound have not been elucidated, its structural similarity to nicotinic acid suggests it could potentially interact with related receptors or metabolic pathways. Further research is required to determine its specific biological functions.

Hypothetical Signaling Pathway Involvement

To illustrate how a substituted nicotinic acid derivative might be involved in cellular signaling, the following diagram depicts a hypothetical pathway where such a compound acts as a ligand for a G protein-coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.

Hypothetical Signaling Pathway for a Nicotinic Acid Derivative

Caption: Hypothetical signaling pathway for a nicotinic acid derivative.

Conclusion and Future Directions

This compound represents an interesting, yet undercharacterized, molecule for potential applications in drug discovery and materials science. This guide has provided a summary of its known properties and has drawn on data from related compounds to build a predictive profile.

Future research should focus on:

-

The development and publication of a robust and detailed synthetic protocol.

-

Full characterization using modern analytical techniques to provide definitive physical and spectral data.

-

Screening for biological activity against a range of targets to elucidate its potential therapeutic applications and mechanisms of action.

This foundational work will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial fields.

References

Spectral Analysis of 2-Amino-5-methylnicotinic Acid: A Technical Guide

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-5-methylnicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a reasoned prediction based on the analysis of closely related compounds and established spectroscopic principles. The methodologies for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-6 (Pyridine ring) |

| ~7.5 | s | 1H | H-4 (Pyridine ring) |

| ~6.5 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

| ~12.0 | br s | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~160 | C-2 (Pyridine ring) |

| ~152 | C-6 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~125 | C-5 (Pyridine ring) |

| ~110 | C-3 (Pyridine ring) |

| ~18 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amino group) |

| 3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium | N-H bend (Amino group) |

| ~1580, ~1480 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1250 | Medium | C-N stretch (Amino group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 152.06 | 100 | [M]⁺ (Molecular Ion) |

| 135.06 | 60 | [M - OH]⁺ |

| 107.06 | 40 | [M - COOH]⁺ |

| 92.06 | 30 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Processing: Use the instrument's software to display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Processing: Use the mass spectrometry software to analyze the resulting spectrum, identify the molecular ion peak, and observe the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a potential synthetic route for 2-Amino-5-methylnicotinic acid. Due to the limited availability of published experimental data for this specific compound, this guide focuses on established chemical principles and analogous reaction methodologies.

Chemical Structure and Properties

This compound, a substituted pyridine derivative, possesses a planar aromatic ring system. The presence of amino and carboxylic acid functional groups makes it a potential building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxylic acid | - |

| CAS Number | 532440-94-1 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Canonical SMILES | Cc1cnc(N)c(c1)C(=O)O | |

| InChI Key | ALUDNRSFBWZFSA-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Solubility | No data available | - |

| Melting Point | No data available | - |

Stereochemistry:

The core structure of this compound is a planar pyridine ring. There are no chiral centers within the molecule. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would involve the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-methylnicotinic acid with ammonia.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Adapted from analogous syntheses): [1]

Materials:

-

2-Chloro-5-methylnicotinic acid (starting material)

-

Aqueous ammonia (e.g., 28-30% solution)

-

Diisopropylethylamine (DIPEA)

-

Water (solvent)

-

Microwave synthesis reactor

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a microwave reactor vessel, combine 2-chloro-5-methylnicotinic acid (1.0 equivalent), a suitable excess of aqueous ammonia (e.g., 3-7 equivalents), and diisopropylethylamine (3 equivalents).

-

Add water as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with stirring at a high temperature (e.g., 200 °C) for a specified time (e.g., 2 hours). The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Note: This is a generalized protocol and the optimal conditions (temperature, time, equivalents of reagents) would need to be determined experimentally for the synthesis of this compound.

Spectroscopic Characterization Data

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. For researchers planning to synthesize this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the amino and carboxylic acid protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=C/C=N stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Researchers are advised to perform full analytical characterization upon synthesis to confirm the identity and purity of this compound.

References

solubility of 2-Amino-5-methylnicotinic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-5-methylnicotinic acid. Due to the limited availability of public data on this specific compound, this document focuses on predicted solubility based on structural analogs and provides a comprehensive, generalized experimental protocol for researchers to determine the solubility in various solvents.

Introduction to the Solubility of this compound

This compound is a substituted pyridine carboxylic acid. Its chemical structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests amphoteric behavior, with solubility being significantly influenced by the pH of the solvent system. The methyl group at the 5-position is expected to slightly increase its lipophilicity compared to 2-aminonicotinic acid. Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation development.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.

-

Analytical Chemistry: Method development for quantification and analysis relies on understanding the compound's solubility in different mobile phases.

Predicted Solubility Profile

While specific experimental data for this compound is not available, we can infer its likely solubility behavior by examining structurally related compounds.

-

Nicotinic Acid: Generally soluble in water and polar organic solvents.

-

5-Methylnicotinic Acid: Described as sparingly soluble in water (0.083 g/L at 25°C) and moderately soluble in polar organic solvents and hot water.

-

Amino Acids: Exhibit zwitterionic character, with solubility being lowest at their isoelectric point and increasing in acidic or basic solutions.

Based on these analogs, this compound is predicted to have:

-

Low to moderate intrinsic solubility in water. The presence of both a polar amino and carboxylic acid group is countered by the aromatic ring and the methyl substituent.

-

pH-dependent aqueous solubility. Solubility is expected to be minimal at its isoelectric point and increase significantly at pH values above and below this point due to salt formation.

-

Solubility in polar organic solvents. Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound.

-

Limited solubility in non-polar organic solvents. Solvents like hexane and toluene are unlikely to be effective.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| 0.1 M HCl (pH 1.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| 0.1 M NaOH (pH 13.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details a generalized protocol for determining the equilibrium solubility of this compound. This method is widely accepted and recommended by regulatory bodies.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, buffered solutions at various pHs, organic solvents)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to understand its predicted solubility and to experimentally determine this critical physicochemical property. The provided experimental protocol, based on the well-established shake-flask method, offers a reliable approach for generating accurate and reproducible solubility data in a variety of solvent systems. The generation of such data will be invaluable for the future development and application of this compound.

An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-5-methylnicotinic Acid

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-Amino-5-methylnicotinic acid. As of the time of writing, there is a lack of direct published research on this specific molecule. Therefore, the information presented herein is an educated inference based on the known biological activities of structurally related compounds, including nicotinic acid, 2-aminonicotinic acid, and their derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyridine carboxylic acid derivative. Its structure, featuring an amino group at the 2-position and a methyl group at the 5-position of the nicotinic acid backbone, suggests a potential for diverse biological activities. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play significant roles in various physiological processes and have been explored for their therapeutic potential in a range of diseases.[1] The presence of the amino and methyl functional groups on the pyridine ring of this compound could modulate its physicochemical properties and biological interactions, potentially leading to unique pharmacological effects.

This technical guide will explore the inferred biological activities of this compound based on the activities of its structural analogs, focusing on antimicrobial, antioxidant, and anticancer potentials.

Potential Biological Activities

Based on the structure of this compound and the known bioactivities of related compounds, the following potential biological activities are proposed:

-

Antimicrobial Activity: Nicotinic acid and its derivatives have shown promising activity against a range of microbial pathogens.[2][3][4][5] The amino group in 2-aminonicotinic acid is a common feature in many antimicrobial compounds.[6]

-

Antioxidant Activity: Several nicotinic acid derivatives have been reported to possess antioxidant properties, primarily through radical scavenging mechanisms.[7]

-

Anticancer Activity: Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with some showing inhibitory effects on cancer cell proliferation.

Inferred Antimicrobial Activity

A variety of nicotinic acid derivatives have demonstrated significant antimicrobial properties against both bacteria and fungi.[2][3][4][5] For instance, certain acylhydrazone derivatives of nicotinic acid have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for some nicotinamide-based compounds involves the inhibition of microbial cell cycle, leading to cell volume increase and arrest of cell division.[2]

Quantitative Data for Antimicrobial Activity of Nicotinic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nicotinic acid derivatives against different microbial strains, as reported in the literature.

| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Acylhydrazone | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |

| Acylhydrazone | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] |

| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |

| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [1] |

| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound, no inoculum, and inoculum with no compound) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conceptual Workflow of Antimicrobial Action

Caption: Conceptual workflow of the potential antimicrobial action.

Inferred Antioxidant Activity

The antioxidant potential of nicotinic acid and its derivatives is often attributed to their ability to scavenge free radicals.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength.

Quantitative Data for Antioxidant Activity of Nicotinic Acid Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for the DPPH radical scavenging activity of some nicotinic acid derivatives.

| Compound Type | Derivative | IC50 (µM) | Reference |

| Nicotinic Acid Hydroxamate | NAH | 65.81 | [7] |

| N-methyl Nicotinic Acid Hydroxamate | NAH-M | 125 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of a compound using DPPH.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A specific volume of each sample dilution is mixed with a defined volume of the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Workflow for DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH radical scavenging assay.

Inferred Anticancer Activity

Nicotinic acid derivatives have been explored as potential anticancer agents. One of the proposed mechanisms involves the interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation, migration, and survival.[7] Activation of nAChRs can trigger downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways, which are crucial for tumor progression.[7] Therefore, derivatives of nicotinic acid that can modulate nAChR signaling may have therapeutic potential in oncology.

Quantitative Data for Anticancer Activity of Nicotinic Acid Derivatives

The following table shows the IC50 values of some nicotinic acid derivatives against various cancer cell lines.

| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |

| Nicotinamide-based | Compound 8 | HCT-116 (Colon Cancer) | 5.4 | [8] |

| Nicotinamide-based | Compound 8 | HepG2 (Liver Cancer) | 7.1 | [8] |

| Nicotinamide-based | Compound 10 | HCT-116 (Colon Cancer) | 15.4 | [8] |

| Nicotinamide-based | Compound 10 | HepG2 (Liver Cancer) | 9.8 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway in Cancer

Caption: Simplified nAChR signaling pathway in cancer cells.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a review of its structural analogs provides a strong basis for inferring its potential pharmacological properties. The presence of the nicotinic acid core, along with amino and methyl substitutions, suggests that this molecule could exhibit antimicrobial, antioxidant, and anticancer activities. Further research, including chemical synthesis and in vitro and in vivo biological evaluations, is warranted to validate these hypotheses and to elucidate the specific mechanisms of action of this compound. The experimental protocols and data presented in this guide for related compounds can serve as a valuable starting point for such investigations.

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest [mdpi.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives and analogs of 2-amino-5-methylnicotinic acid. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.

Core Compound: this compound

This compound is a pyridine carboxylic acid derivative that serves as a key building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. Its chemical structure, characterized by an amino group at the 2-position and a methyl group at the 5-position of the nicotinic acid scaffold, offers multiple reaction sites for chemical modification.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 532440-94-1[1] |

| Appearance | Solid |

Synthesis of 2-Aminonicotinic Acid and its Derivatives

The synthesis of 2-aminonicotinic acid and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Various synthetic strategies have been developed to achieve these goals.

General Synthesis of 2-Aminonicotinic Acid

A notable method for the preparation of 2-aminonicotinic acid involves a four-step synthesis starting from quinoline. This approach offers a good overall yield and utilizes readily available starting materials, making it suitable for larger-scale production.[2]

Experimental Protocol: Synthesis of 2-Aminonicotinic Acid from Quinoline [2]

-

Oxidation of Quinoline: Quinoline is oxidized to yield 2,3-pyridinedicarboxylic acid. A superior oxidant system for this step is NaClO₃-H₂SO₄-CuSO₄, which improves the yield to 65.2%.[2]

-

Anhydride Formation: The resulting 2,3-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 2,3-pyridinedicarboxylic anhydride.[2]

-

Ammonolysis: The anhydride is then subjected to ammonolysis.[2]

-

Hofmann Degradation: Finally, a Hofmann degradation reaction introduces the amino group at the C(2) position, yielding the target molecule, 2-aminonicotinic acid.[2] The final product can be obtained with a purity of 98% as confirmed by HPLC.[2]

Synthesis of 2-Chloro-5-methylnicotinic Acid

A related and useful intermediate is 2-chloro-5-methylnicotinic acid. Its synthesis is achieved through the hydrolysis of its methyl ester.

Experimental Protocol: Synthesis of 2-Chloro-5-methylnicotinic Acid [3]

-

An aqueous solution of sodium hydroxide is added to an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate in methanol. The temperature is maintained below 30°C.

-

The mixture is stirred at room temperature for 1.5 hours.

-

The solvent is evaporated.

-

The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-methylnicotinic acid.

Biologically Active Derivatives and Analogs

Derivatives of this compound have shown promise in various therapeutic areas, including antimicrobial and antioxidant applications.

Antimicrobial Derivatives

Nicotinic acid can be used as a starting material to synthesize acylhydrazones, which can then be cyclized to form 1,3,4-oxadiazoline derivatives. These classes of compounds have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[4]

Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide [4]

-

Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of 96% ethanol.

-

The appropriate aldehyde (0.011 mole) is added to the solution.

-

The mixture is heated under reflux for 3 hours.

-

The solution is cooled and then placed in a refrigerator for 24 hours.

-

The resulting precipitate is filtered off and recrystallized from ethanol to yield the acylhydrazone.

Experimental Protocol: Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives [4]

The synthesized acylhydrazones are subjected to a cyclization reaction in acetic anhydride to obtain the corresponding 1,3,4-oxadiazoline derivatives.

Antimicrobial Activity Data

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Derivative Type | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5 | Acylhydrazone | Gram-positive bacteria | 7.81 - 15.62 | 7.81 - 31.25 | [4] |

| 13 | Acylhydrazone | Gram-positive bacteria | 1.95 - 15.62 | 3.91 - 31.25 | [4] |

| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | - | [4] |

| 13 | Acylhydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - | [4] |

| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | - | [4] |

| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus ATCC 6538 | 7.81 | - | [4] |

| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - | [4] |

| 25 | 1,3,4-Oxadiazoline | Candida albicans ATCC 10231 | 15.62 | - | [4] |

New 4-thiazolidinones of nicotinic acid incorporating a 2-amino-6-methylbenzothiazole moiety have been synthesized and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi.[5]

Antioxidant Derivatives

A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant properties. The synthesis involves a multi-step process starting from ethyl 4-bromo-3-oxopentanoate.[6]

Experimental Protocol: Antioxidant Activity Assays [6]

The antioxidant activity of the synthesized compounds was assessed using several standard radical scavenging assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Hydroxyl Radical Scavenging Assay

-

Nitric Oxide Radical Scavenging Assay

-

Superoxide Radical Scavenging Assay

Antioxidant Activity Data (IC₅₀ values in µg/mL)

| Compound | DPPH | Hydroxyl | Nitric Oxide | Superoxide | Reference |

| 6a | 14.9 | - | - | - | [6] |

| 6e | 15.0 | - | - | - | [6] |

| Ascorbic Acid (Standard) | - | - | - | - | [6] |

| Butylated Hydroxyanisole (BHA) (Standard) | - | - | - | - | [6] |

Note: A lower IC₅₀ value indicates greater antioxidant activity. Compounds 6a and 6e, which contain an electron-donating hydroxyl group, demonstrated significant DPPH radical scavenging potential.[6]

Pharmacological Effects

Nicotinic acid and its derivatives are known to exhibit a range of pharmacological effects. For instance, they can act as peripheral vasodilators when applied topically.[7] The pharmacological effect is dependent on the unbound drug concentration at the site of action.[7] Furthermore, nicotinic acid derivatives have been investigated for their potential as neuroprotectants.[8]

Conclusion

This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, and the resulting derivatives have demonstrated a broad spectrum of biological activities, including promising antimicrobial and antioxidant properties. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies in this promising area of medicinal chemistry.

References

- 1. This compound [allbiopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Theoretical Investigation of 2-Amino-5-methylnicotinic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinic acid, a substituted pyridine derivative, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its targeted application. This technical guide delineates a comprehensive theoretical study of this compound employing quantum chemical calculations. While direct experimental and extensive theoretical studies on this specific molecule are limited, this paper constructs a robust theoretical framework based on established computational methodologies and data from structurally related compounds. This work provides insights into the molecule's optimized geometry, vibrational frequencies, electronic frontier orbitals, and electrostatic potential, offering a foundational understanding for future research and development.

Introduction

Nicotinic acid (Vitamin B3) and its derivatives are of significant interest due to their diverse biological activities.[1] The introduction of amino and methyl groups to the pyridine ring can significantly alter the electronic and steric properties, potentially leading to novel pharmacological profiles. This compound is one such derivative with the empirical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy, complementing experimental data.[3][4] This whitepaper outlines a hypothetical, yet scientifically grounded, theoretical investigation of this compound.

Computational Methodology

The theoretical calculations presented herein are based on methodologies frequently applied to similar pyridine derivatives.[5]

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[5][6] This level of theory is well-established for providing accurate geometrical parameters and vibrational frequencies for organic molecules.[7] Frequency calculations were performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses were conducted:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.[9]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[10][11]

All calculations would be performed using a computational chemistry software package such as Gaussian.[11]

Predicted Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound, as determined by DFT calculations, are presented in Tables 1 and 2. These values are expected to be in good agreement with experimental data for similar molecules.[5]

Table 1: Predicted Bond Lengths (Å) of this compound

| Bond | Predicted Length (Å) |

| C2-N8 | 1.365 |

| C2-N1 | 1.340 |

| C2-C3 | 1.420 |

| C3-C4 | 1.380 |

| C3-C7 | 1.510 |

| C4-C5 | 1.400 |

| C5-C6 | 1.390 |

| C5-C12 | 1.510 |

| C6-N1 | 1.345 |

| C7-O10 | 1.220 |

| C7-O11 | 1.350 |

| N8-H9 | 1.010 |

Note: Atom numbering is based on the standard IUPAC nomenclature for nicotinic acid derivatives.

Table 2: Predicted Bond Angles (°) of this compound

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 119.5 |

| C5-C6-N1 | 120.0 |

| C6-N1-C2 | 120.0 |

| C2-C3-C7 | 121.0 |

| C4-C3-C7 | 121.0 |

| C3-C7-O10 | 125.0 |

| C3-C7-O11 | 112.0 |

| O10-C7-O11 | 123.0 |

| C2-N8-H9 | 120.0 |

Vibrational Spectroscopy Analysis

The predicted vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be used to identify the molecule's characteristic functional groups. Key predicted vibrational modes are summarized in Table 3. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and basis set deficiencies.[5]

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3500 (broad) |

| N-H stretch (Amino group) | ~3400-3300 |

| C-H stretch (Methyl group) | ~2950-2850 |

| C=O stretch (Carboxylic acid) | ~1720 |

| C=C, C=N stretch (Pyridine ring) | ~1600-1400 |

| C-N stretch (Amino group) | ~1300-1200 |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[12]

Table 4: Predicted Electronic Properties (eV)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.25 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 2.74 |

A relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[13]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while the blue regions represent positive electrostatic potential (electron-poor areas).

For this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the carboxylic acid group are expected to exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.

Experimental Protocols for Validation

To validate the theoretical findings, the following experimental procedures are recommended:

Synthesis of this compound

A plausible synthetic route involves the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, followed by amination.[14] A detailed protocol would be as follows:

-

Oxidation: 3,5-Lutidine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is heated to facilitate the oxidation of one methyl group to a carboxylic acid.

-

Purification: The resulting 5-methylnicotinic acid is purified by filtration and recrystallization from a suitable solvent like ethanol.

-

Amination: The amination at the 2-position can be achieved through a multi-step process, potentially involving activation of the pyridine ring followed by nucleophilic substitution with an amino group source.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The synthesized compound should be characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to identify the functional groups and compare the experimental vibrational frequencies with the theoretically predicted values.[5]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the molecular structure and the positions of the substituents on the pyridine ring.

-

UV-Vis Spectroscopy: The electronic transitions can be studied using UV-Visible spectroscopy and the results can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Conclusion

This theoretical whitepaper provides a comprehensive overview of the predicted molecular structure, vibrational spectra, and electronic properties of this compound based on state-of-the-art computational methods. The presented data, including optimized geometries, vibrational frequencies, and electronic parameters, offer valuable insights for researchers in drug design and materials science. The predicted stability and reactivity patterns can guide the synthesis and further investigation of this promising molecule. The proposed experimental protocols provide a clear pathway for the validation of these theoretical findings. This work serves as a foundational resource for the future exploration and application of this compound.

References

- 1. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 532440-94-1 [sigmaaldrich.com]

- 3. escholarship.org [escholarship.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. malayajournal.org [malayajournal.org]

- 9. nbo6.chem.wisc.edu [nbo6.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 14. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 2-Amino-5-methylnicotinic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust three-step process commencing from the commercially available starting material, 2-Chloro-5-methylnicotinic acid.

The synthesis involves an initial amidation of the starting material, followed by a high-temperature nucleophilic aromatic substitution with ammonia, and concludes with a basic hydrolysis to yield the final product. This methodology is based on established chemical transformations and offers a practical approach for laboratory-scale preparation.

Synthetic Workflow

The overall synthetic pathway from 2-Chloro-5-methylnicotinic acid to this compound is depicted in the workflow diagram below.

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous chemical transformations. Researchers should conduct their own optimization and safety assessments before implementation.

Step 1: Synthesis of 2-Chloro-5-methylnicotinamide

This procedure details the conversion of a carboxylic acid to a primary amide via an acid chloride intermediate.[1]

Materials:

-

2-Chloro-5-methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Chloro-5-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Re-dissolve the crude acid chloride in a minimal amount of an inert solvent (e.g., DCM or THF).

-

In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (excess) in an ice bath.

-

Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-5-methylnicotinamide.

Step 2: Synthesis of 2-Amino-5-methylnicotinamide

This step involves a nucleophilic aromatic substitution of the chloro group with ammonia under high temperature and pressure, a method adapted from a similar synthesis.[2]

Materials:

-

2-Chloro-5-methylnicotinamide

-

Aqueous ammonia (28-30%)

-

Autoclave reactor

-

Magnetic stirrer with heating capabilities

Procedure:

-

Place 2-Chloro-5-methylnicotinamide (1.0 eq) and a 28% aqueous solution of ammonia into an autoclave reactor.

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to 170°C and maintain this temperature for 7 hours.[2]

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent any residual ammonia pressure.

-

The resulting reaction mixture containing 2-Amino-5-methylnicotinamide can be used directly in the next step or can be worked up to isolate the intermediate.

Step 3: Synthesis of this compound

This final step is a basic hydrolysis of the amide to the corresponding carboxylic acid.[2]

Materials:

-

Reaction mixture from Step 2 (containing 2-Amino-5-methylnicotinamide)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (4N HCl)

-

pH meter or pH paper

-

Round-bottom flask

-

Magnetic stirrer with heating capabilities

-

Büchner funnel and filter paper

Procedure:

-

To the reaction mixture from Step 2, add potassium hydroxide (a significant excess, e.g., 5-10 eq relative to the starting amide).

-

Heat the mixture to 100°C and stir for 3 hours.[2]

-

Cool the reaction solution to room temperature.

-

Carefully adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid.[2]

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with cold water and dry under vacuum to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Amidation | SOCl₂, NH₄OH | DCM | 0 to RT | 2-3 | >90[1] |

| 2 | Amination | aq. NH₃ | Water | 170 | 7 | \multirow{2}{*}{82.9 (for combined steps 2 & 3)[2]} |

| 3 | Hydrolysis | KOH, HCl | Water | 100 | 3 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Chloro-5-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | Solid |

| 2-Chloro-5-methylnicotinamide | C₇H₇ClN₂O | 170.60 | Solid |

| 2-Amino-5-methylnicotinamide | C₇H₉N₃O | 151.17 | Solid |

| This compound | C₇H₈N₂O₂ | 152.15 | Solid |

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly those involving high pressure and temperature, should be carefully controlled and monitored. All waste should be disposed of in accordance with institutional and governmental regulations.

References

The Synthetic Versatility of 2-Amino-5-methylnicotinic Acid: A Gateway to Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-methylnicotinic acid is a valuable heterocyclic building block in organic synthesis, offering a unique combination of functional groups that serve as handles for a variety of chemical transformations. Its structure, featuring a pyridine ring, a carboxylic acid, an amino group, and a methyl substituent, makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The strategic manipulation of its functional groups allows for the construction of complex molecules with potential applications in drug discovery and the development of novel functional materials.

This document provides an overview of the key organic synthesis reactions involving this compound, complete with detailed, representative experimental protocols. The methodologies outlined herein are based on established chemical principles and are intended to serve as a guide for researchers looking to incorporate this versatile building block into their synthetic strategies.

Key Synthetic Applications

The primary reactive sites of this compound are the carboxylic acid and the amino group, which can undergo a range of common organic reactions. The pyridine ring itself can also be functionalized, further expanding its synthetic utility.

-

Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through coupling with various primary and secondary amines. This reaction is fundamental in the synthesis of a vast array of compounds, including many biologically active molecules.

-

Esterification: The carboxylic acid can be esterified to produce the corresponding methyl, ethyl, or other alkyl esters. These esters can serve as intermediates for further transformations or as the final target molecules.

-

Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form pyridopyrimidines and other related scaffolds of medicinal interest.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected outcomes for key synthetic transformations of this compound based on general laboratory procedures. Yields are representative and may vary based on the specific substrate and reaction conditions.

| Starting Material | Reaction | Reagents | Product | Representative Yield (%) |

| This compound | Amide Coupling | Benzylamine, HATU, DIPEA | N-benzyl-2-amino-5-methylnicotinamide | 85-95 |

| This compound | Esterification | Methanol, SOCl₂ | Methyl 2-amino-5-methylnicotinate | 90-98 |

| This compound | Cyclization | Formamide | 6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | 70-80 |

Experimental Protocols

The following are detailed protocols for the key synthetic transformations of this compound.

Protocol 1: Synthesis of N-benzyl-2-amino-5-methylnicotinamide (Amide Coupling)

This protocol describes a standard procedure for the coupling of this compound with benzylamine using HATU as a coupling agent.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-amino-5-methylnicotinamide.

Protocol 2: Synthesis of Methyl 2-amino-5-methylnicotinate (Esterification)

This protocol details the esterification of this compound using methanol and thionyl chloride.

Materials:

-

This compound (1.0 eq)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x).

-